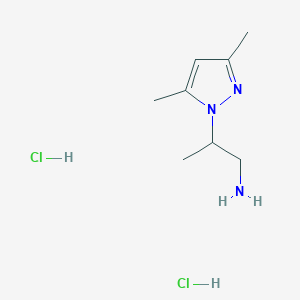

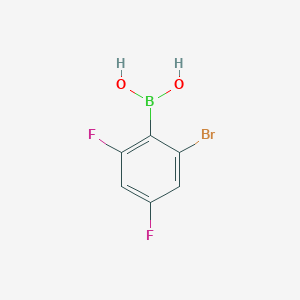

Ácido (2-bromo-4,6-difluorofenil)borónico

Descripción general

Descripción

“(2-Bromo-4,6-difluorophenyl)boronic acid” is a chemical compound used as a reagent in various chemical reactions . It is particularly used in Suzuki-Miyaura coupling reactions .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-4,6-difluorophenyl)boronic acid” is represented by the InChI code1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H . The compound has a molecular weight of 236.81 . Chemical Reactions Analysis

“(2-Bromo-4,6-difluorophenyl)boronic acid” is used as a reagent in Suzuki-Miyaura coupling reactions . It is involved in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

“(2-Bromo-4,6-difluorophenyl)boronic acid” is a solid compound . It has a molecular weight of 236.81 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Aplicaciones de Detección

Ácido (2-bromo-4,6-difluorofenil)borónico: se utiliza ampliamente en aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos. El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, proporcionando versatilidad en los métodos de detección .

Etiquetado Biológico y Manipulación de Proteínas

La parte de ácido bórico de este compuesto permite una unión selectiva a los cis-dioles, que son frecuentes en moléculas biológicas como los azúcares y las glucoproteínas. Esta propiedad se explota en el etiquetado biológico, lo que permite a los investigadores rastrear los procesos biológicos en tiempo real. Además, se puede utilizar para la manipulación y modificación de proteínas, ofreciendo una herramienta para comprender la función y la interacción de las proteínas .

Desarrollo Terapéutico

Los ácidos bóricos, incluido el ácido (2-bromo-4,6-difluorofenil)borónico, tienen posibles aplicaciones en el desarrollo terapéutico. Su interacción con varias moléculas biológicas se puede aprovechar para interferir con las vías de señalización, inhibir enzimas y crear sistemas de entrega celular. Esto abre posibilidades para el desarrollo de nuevos medicamentos y terapias dirigidas .

Tecnologías de Separación

La interacción específica con los dioles también hace que los ácidos bóricos sean adecuados para las tecnologías de separación. Se pueden utilizar en cromatografía y electroforesis para separar mezclas complejas en función de la presencia de moléculas que contienen dioles, lo que es particularmente útil en el análisis de proteínas glicosiladas y otras biomoléculas .

Ciencia de los Materiales

En la ciencia de los materiales, el ácido (2-bromo-4,6-difluorofenil)borónico se puede utilizar como un bloque de construcción para crear micropartículas y polímeros. Estos materiales tienen aplicaciones en métodos analíticos y sistemas de liberación controlada, como la liberación controlada de insulina, que es un área de investigación significativa en el tratamiento de la diabetes .

Química de Carbohidratos y Glicobiología

El compuesto juega un papel crucial en la química de los carbohidratos y la glicobiología. Está involucrado en el análisis, la separación, la protección y la activación de los carbohidratos. Esto es esencial para comprender los procesos biológicos relacionados con los carbohidratos y desarrollar terapias basadas en carbohidratos .

Química Analítica

En la química analítica, los ácidos bóricos se emplean para la detección y cuantificación de diversos analitos. La capacidad del compuesto para formar complejos estables con dioles lo convierte en una herramienta valiosa para el análisis de azúcares y otras sustancias similares en muestras complejas .

Síntesis Orgánica

Si bien no es el enfoque principal de este análisis, vale la pena señalar que los ácidos bóricos, incluido el ácido (2-bromo-4,6-difluorofenil)borónico, son fundamentales en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura. Esta aplicación, aunque sintética, es fundamental para crear una amplia gama de compuestos orgánicos con diversas funcionalidades .

Mecanismo De Acción

Target of Action

The primary target of (2-Bromo-4,6-difluorophenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, forming a new Pd-C bond . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by (2-Bromo-4,6-difluorophenyl)boronic acid is the Suzuki-Miyaura coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a variety of organic compounds, including those with high enantioselectivity .

Result of Action

The result of the action of (2-Bromo-4,6-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those used in the production of organic optoelectronic materials, liquid crystal display materials, and organometallic complexes .

Action Environment

The action of (2-Bromo-4,6-difluorophenyl)boronic acid can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature, but it should be kept away from strong oxidizing agents to avoid dangerous reactions . Furthermore, the efficacy of the Suzuki-Miyaura coupling reaction can be influenced by the presence of other substances in the reaction environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2-Bromo-4,6-difluorophenyl)boronic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile reagent that can be used in a variety of reactions, including organic and organometallic synthesis. However, there are some limitations to using (2-Bromo-4,6-difluorophenyl)boronic acid in laboratory experiments. For example, it is not very stable and can decompose over time. Additionally, it can be toxic in high concentrations, and it can form explosive compounds when mixed with certain other compounds.

Direcciones Futuras

Given its versatile nature, there are a number of potential future directions for (2-Bromo-4,6-difluorophenyl)boronic acid. For example, it could be used in the development of new pharmaceuticals and biopharmaceuticals. Additionally, it could be used to synthesize novel boron-containing compounds, such as boron-containing polymers and boron-containing heterocycles. Finally, it could be used to study the biochemical and physiological effects of boronic acids.

Safety and Hazards

Propiedades

IUPAC Name |

(2-bromo-4,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLFROUJDNFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673884 | |

| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315339-48-0 | |

| Record name | Boronic acid, B-(2-bromo-4,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)

![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)

![[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride](/img/structure/B1390000.png)

![3-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390009.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)